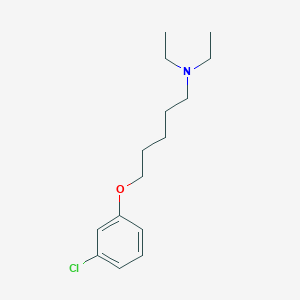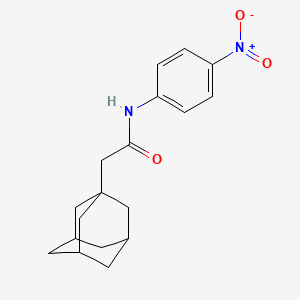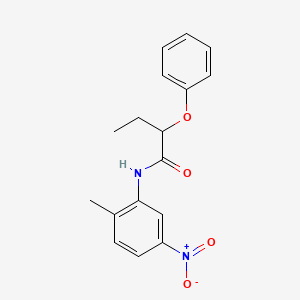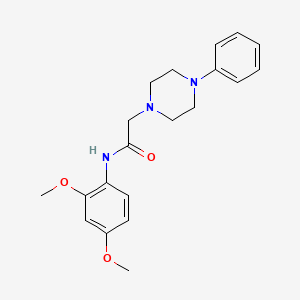
5-(3-chlorophenoxy)-N,N-diethyl-1-pentanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-chlorophenoxy)-N,N-diethyl-1-pentanamine, also known as CDP, is a chemical compound that belongs to the family of phenylpropylamines. This compound has gained attention in scientific research due to its potential applications in the field of neuroscience.
Wirkmechanismus
The exact mechanism of action of 5-(3-chlorophenoxy)-N,N-diethyl-1-pentanamine is not yet fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine. This increase in neurotransmitter levels may help to improve cognitive function and reduce symptoms of depression and anxiety.
Biochemical and Physiological Effects:
5-(3-chlorophenoxy)-N,N-diethyl-1-pentanamine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which may help to improve cognitive function. 5-(3-chlorophenoxy)-N,N-diethyl-1-pentanamine has also been shown to have antioxidant properties, which may help to protect the brain from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(3-chlorophenoxy)-N,N-diethyl-1-pentanamine in lab experiments is that it is relatively easy to synthesize. Additionally, 5-(3-chlorophenoxy)-N,N-diethyl-1-pentanamine has been shown to have a low toxicity profile, which makes it a safe compound to work with in a laboratory setting. However, one limitation of using 5-(3-chlorophenoxy)-N,N-diethyl-1-pentanamine in lab experiments is that its exact mechanism of action is not yet fully understood, which may make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 5-(3-chlorophenoxy)-N,N-diethyl-1-pentanamine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 5-(3-chlorophenoxy)-N,N-diethyl-1-pentanamine and how it affects neurotransmitter levels in the brain. Finally, more research is needed to determine the long-term effects of 5-(3-chlorophenoxy)-N,N-diethyl-1-pentanamine use and its potential side effects.
Synthesemethoden
The synthesis of 5-(3-chlorophenoxy)-N,N-diethyl-1-pentanamine involves the reaction of 3-chlorophenol with diethylamine to form 5-(3-chlorophenoxy)-N,N-diethylpentan-1-amine. This compound is further reacted with hydrochloric acid to produce 5-(3-chlorophenoxy)-N,N-diethyl-1-pentanamine. The synthesis of 5-(3-chlorophenoxy)-N,N-diethyl-1-pentanamine is relatively simple and can be accomplished in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
5-(3-chlorophenoxy)-N,N-diethyl-1-pentanamine has been studied for its potential applications in the field of neuroscience. It has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 5-(3-chlorophenoxy)-N,N-diethyl-1-pentanamine has also been studied for its potential use in the treatment of depression and anxiety disorders.
Eigenschaften
IUPAC Name |
5-(3-chlorophenoxy)-N,N-diethylpentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO/c1-3-17(4-2)11-6-5-7-12-18-15-10-8-9-14(16)13-15/h8-10,13H,3-7,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUBIJZBLSFHBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCOC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-methyl-7-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5198723.png)
![4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate](/img/structure/B5198727.png)



![7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5198749.png)
![(2-methoxyphenyl)[2-nitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B5198750.png)
![5-chloro-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5198761.png)
![11-(3-ethoxy-4-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5198769.png)


![3-(2-fluorophenyl)-5-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5198784.png)
![4-chloro-N-(2-(2-furyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5198792.png)
